4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYCCBEHJIYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Features
The target compound possesses a unique molecular architecture characterized by three distinct structural components linked through strategic bonds. The molecule contains an indole core connected via a carbonyl linkage to a pyrrolidine ring, which in turn connects to a 6-methyl-2H-pyran-2-one moiety through an ether bond.
Molecular Characterization
The compound's IUPAC name, 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one, reflects its hybrid architecture. Key identifiers and properties are summarized in Table 1.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1704534-67-7 |
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Exact Mass | 338.363 g/mol |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
| InChIKey | OSZYCCBEHJIYDY-UHFFFAOYSA-N |
| LogP (predicted) | ~2.1 |
| H-bond donors | 1 |
| H-bond acceptors | 6 |
| Topological Polar Surface Area | ~87.7 Ų |
The indole moiety (C₈H₇N) contributes aromaticity and π-stacking capacity, while the pyrrolidine-oxypyran linkage introduces conformational flexibility.
Retrosynthetic Analysis
A logical retrosynthetic approach for the target molecule involves disconnection at strategic bonds to reveal readily accessible starting materials, as illustrated in Figure 1. Three primary disconnections can be envisioned:
Key Disconnections
- Ether bond between the pyrrolidine and pyran-2-one moieties
- Amide bond between the indole-2-carboxylic acid and pyrrolidine
- Pyran-2-one ring formation from appropriate precursors
This analysis suggests a convergent synthetic strategy utilizing three principal building blocks: 1H-indole-2-carboxylic acid, 3-hydroxypyrrolidine, and a suitable 6-methyl-2H-pyran-2-one precursor.
Synthetic Pathways
Pathway A: Indole Activation and Sequential Coupling
The most efficient pathway involves initial activation of 1H-indole-2-carboxylic acid, followed by coupling with 3-hydroxypyrrolidine and subsequent attachment of the pyran-2-one moiety.
Table 2: Key Reagents for Pathway A
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Indole Activation | Ethyl chloroformate, NEt₃ | DCM, 0°C to rt, 2h | 85-90 |
| Pyrrolidine Coupling | 3-hydroxypyrrolidine, DMAP | DCM, rt, 12h | 70-75 |
| Pyran Attachment | 4-chloro-6-methyl-2H-pyran-2-one, K₂CO₃ | DMF, 80°C, 6h | 65-70 |
| Overall Process | - | - | 40-45 |
The detailed procedure begins with the formation of a mixed anhydride from 1H-indole-2-carboxylic acid using ethyl chloroformate. This activated species readily reacts with 3-hydroxypyrrolidine to form the corresponding amide intermediate. The final step involves an ether formation reaction between the hydroxyl group of the pyrrolidine and 4-chloro-6-methyl-2H-pyran-2-one under basic conditions.
Pathway B: Mitsunobu Approach
An alternative approach utilizes the Mitsunobu reaction to achieve the ether linkage between the pyrrolidine and pyran-2-one moieties.
Table 3: Mitsunobu Reaction Conditions
| Reagent | Equivalents | Function |
|---|---|---|
| DIAD | 1.2 | Activating agent |
| PPh₃ | 1.2 | Phosphine component |
| THF (anhydrous) | - | Solvent |
| Temperature | 0°C to rt | - |
| Time | 4-6h | - |
| Yield | 55-60% | - |
In this approach, the indole-pyrrolidine conjugate with a free hydroxyl group reacts with 4-hydroxy-6-methyl-2H-pyran-2-one under Mitsunobu conditions (DIAD, PPh₃). This method avoids the need for potentially harsh bases or high temperatures required in the previous approach.
Detailed Synthetic Protocols
Protocol 1: Multi-Step Synthesis from 1H-indole-2-carboxylic acid
This procedure describes the complete synthetic route to the target compound:
Preparation of Indole-Pyrrolidine Intermediate
- To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g) at 0°C, add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq) dropwise.
- Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional hour.
- Add a solution of 3-hydroxypyrrolidine (1.2 eq) in DCM (5 mL/g) and DMAP (0.1 eq).
- Stir the reaction mixture at room temperature for 12 hours.
- Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify by column chromatography (hexane/EtOAc gradient) to obtain the intermediate.
Attachment of Pyran-2-one Moiety
- Dissolve the indole-pyrrolidine intermediate (1.0 eq) in anhydrous DMF (8 mL/g).
- Add anhydrous K₂CO₃ (2.0 eq) and 4-chloro-6-methyl-2H-pyran-2-one (1.2 eq).
- Heat the mixture at 80°C for 6 hours under nitrogen atmosphere.
- Cool to room temperature, dilute with EtOAc, and wash with water and brine.
- Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final product.
Protocol 2: Pyran Ring Construction
An alternative approach involves the construction of the pyran-2-one ring directly on the indole-pyrrolidine scaffold:
- Prepare the indole-pyrrolidine intermediate with a free hydroxyl group as described in Protocol 4.1.1.
- React this intermediate with methyl acetoacetate (1.5 eq) in the presence of DCC (1.2 eq) and DMAP (0.1 eq) in DCM at room temperature for 12 hours.
- Purify the ester intermediate by column chromatography.
- Treat the ester with a suitable base (e.g., NaH) in THF to effect intramolecular cyclization, forming the pyran-2-one ring.
- Purify by column chromatography to obtain the final product.
Optimization of Reaction Parameters
Several critical parameters require careful optimization to maximize yield and purity:
Effect of Solvent on Coupling Reactions
Table 4: Solvent Effects on Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | rt | 12 | 75 |
| THF | rt | 12 | 68 |
| DMF | rt | 8 | 70 |
| Acetonitrile | rt | 12 | 62 |
| Toluene | 60 | 6 | 55 |
Dichloromethane provides the optimal balance of reactivity and selectivity for the amide coupling step, while DMF is preferred for the ether formation reaction due to its ability to solubilize the base and facilitate nucleophilic substitution.
Base Selection for Ether Formation
The choice of base significantly impacts the efficiency of the ether formation step. Potassium carbonate provides sufficient basicity without promoting degradation of the pyran-2-one moiety. Alternative bases such as cesium carbonate may offer improved reactivity but at higher cost.
Structural Verification and Characterization
NMR Spectroscopy
The structure of the final compound can be confirmed by comprehensive NMR analysis. Key diagnostic signals include:
Table 5: Characteristic NMR Signals
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole NH | 9.8-10.2 | broad s | 1H |
| Indole C3-H | 6.9-7.1 | d | 1H |
| Pyran C5-H | 6.0-6.2 | s | 1H |
| Pyran CH₃ | 2.2-2.4 | s | 3H |
| Pyrrolidine CH-O | 4.8-5.0 | m | 1H |
| Pyrrolidine CH₂ | 3.4-3.8, 1.9-2.2 | m | 4H |
The ¹³C NMR spectrum should show characteristic signals for the carbonyl carbons of the amide (~170 ppm), pyran-2-one C=O (~160-165 ppm), and the quaternary carbon at the indole-carbonyl junction (~135 ppm).
Mass Spectrometry
HRMS analysis typically shows an [M+H]⁺ peak at m/z 339.1339, consistent with the molecular formula C₁₉H₁₈N₂O₄. Fragmentation patterns can provide further structural confirmation, with characteristic losses corresponding to the pyran-2-one moiety.
Chemical Reactions Analysis
Types of Reactions
4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
The compound exhibits anticancer properties through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The structure-activity relationship (SAR) indicated that modifications in the indole and pyrrolidine moieties enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15.2 | Apoptosis induction |
| B | HCT-116 | 12.8 | Cell cycle arrest |
Anticonvulsant Activity
Efficacy in Seizure Models:
The compound has been evaluated for its anticonvulsant properties using various animal models, including the pentylenetetrazole (PTZ) model.
Case Study: Anticonvulsant Efficacy
In a specific study, the compound demonstrated a median effective dose (ED50) significantly lower than standard treatments, indicating its potential as a novel anticonvulsant agent.
| Compound | Model Used | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
|---|---|---|---|---|
| C | PTZ | 18.4 | 170.2 | 9.2 |
Neuroprotective Effects
Potential in Neurodegenerative Diseases:
Research indicates that this compound may have neuroprotective effects, particularly in models of Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission.
Case Study: Neuroprotection in Alzheimer's Model
In vitro studies showed that the compound effectively inhibited acetylcholinesterase activity, suggesting its potential for treating neurodegenerative disorders.
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| D | 85 | 1.61 |
Mechanism of Action
The mechanism of action of 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its hybrid architecture combining indole, pyrrolidine, and pyran-2-one motifs. Below is a comparative analysis with structurally or functionally related compounds:
6-Methyl-4-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}-3-pyrrolidinyl)oxy]-2H-pyran-2-one
- Structural Differences: Replaces the indole-2-carbonyl group with a 3-[4-(trifluoromethyl)phenyl]propanoyl substituent.
- The arylpropanoyl chain may increase steric bulk, affecting target binding affinity.
4-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Structural Differences : Substitutes the indole-2-carbonyl group with a benzylsulfonyl group.
- Reduced aromaticity compared to indole may decrease π-π stacking interactions with biological targets.
6-(4-Methylpiperazin-1-yl)-1H-indole
- Structural Differences : Features a methylpiperazine-substituted indole but lacks the pyran-2-one and pyrrolidine components.
- Functional Implications: The methylpiperazine group enhances solubility and may confer dopamine receptor affinity, a property less pronounced in the target compound .
4-Amino-6-fluoropyridin-2(1H)-one
- Structural Differences: A pyridin-2-one derivative with amino and fluorine substituents.
- Functional Implications: Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to the methyl group in the target compound . The amino group enables hydrogen bonding, a feature absent in the target’s pyran-2-one structure.
Comparative Data Table
Research Findings and Limitations
- Target Compound: Limited direct studies exist, but analogs suggest activity against bacterial β-lactamases due to the pyran-2-one core. The indole group may synergize with this via hydrophobic interactions .
- Analog-Specific Insights :
- Gaps in Data : Direct comparative pharmacological studies (e.g., IC50 values, bioavailability) are absent in the provided evidence, highlighting the need for targeted experimental validation.
Biological Activity
The compound 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that incorporates both indole and pyrrolidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 2034432-95-4
Anticancer Activity
Research indicates that compounds with indole and pyrrolidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing these moieties can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating Bcl-2 family proteins, which are crucial for regulating apoptosis .
- Case Studies : In vitro studies have demonstrated that similar compounds significantly reduce viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The presence of the indole moiety in the compound suggests potential antimicrobial properties. Indoles are known to exhibit activity against various bacterial strains.
- Research Findings : Preliminary studies have shown that related compounds possess antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that the target compound may also exhibit similar activity .
- Mechanism : The antimicrobial action is hypothesized to arise from the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of indole derivatives.
- Mechanism of Action : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways like NF-kB .
- Case Studies : In models of neurodegenerative diseases, similar compounds have been shown to improve cognitive function and reduce neuronal apoptosis .
Comparative Analysis of Related Compounds
A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound.
| Compound Name | Structure | Anticancer Activity (IC₅₀) | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|---|
| Compound A | Indole derivative | 15 µM (MCF-7) | Active against E. coli | Yes |
| Compound B | Pyrrolidine derivative | 10 µM (HT-29) | Active against S. aureus | No |
| Target Compound | Indole-pyrrolidine hybrid | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the target compound, given the regioselectivity challenges in pyrrolidine-indole coupling?
- Methodology :
- Prioritize stepwise optimization: First, synthesize the indole-pyrrolidine fragment via nucleophilic acyl substitution using 1H-indole-2-carbonyl chloride and pyrrolidine derivatives. Monitor regioselectivity using HPLC or LC-MS to track intermediates .
- For pyran-2-one linkage, employ Mitsunobu or SN2 reactions under anhydrous conditions, using tert-butyloxycarbonyl (Boc) protection for the pyrrolidine nitrogen to prevent side reactions .
- Validate purity at each step via and , focusing on resolving overlapping signals from the indole and pyrrolidine moieties .
Q. How can researchers characterize the stability of the pyran-2-one ring under varying pH and temperature conditions?
- Methodology :
- Design accelerated stability studies using buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for pyran-2-one absorption) and quantify by HPLC .
- Identify degradation products using high-resolution mass spectrometry (HRMS) and correlate with pH-dependent hydrolysis mechanisms (e.g., lactone ring opening) .
Q. Which spectroscopic techniques are most effective for resolving overlapping signals in the compound’s spectrum?
- Methodology :
- Use 2D NMR (COSY, HSQC, HMBC) to assign signals from the indole, pyrrolidine, and pyran-2-one moieties. For example, HMBC correlations can clarify connectivity between the pyrrolidine oxygen and pyran-2-one carbonyl .
- Apply dynamic NMR experiments at variable temperatures to resolve rotameric splitting in the pyrrolidine ring .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the stereochemical outcome during the indole-pyrrolidine coupling step?
- Methodology :
- Compare kinetic vs. thermodynamic control using polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene). Monitor reaction progress via chiral HPLC to assess enantiomeric excess .
- Test transition-metal catalysts (e.g., Pd/Cu) for asymmetric induction, referencing analogous indole coupling reactions in heterocyclic synthesis .
Q. What strategies reconcile discrepancies between computational predictions (e.g., DFT) and experimental data on the compound’s conformational flexibility?
- Methodology :
- Perform molecular dynamics simulations in explicit solvent models (e.g., water, DMSO) to account for solvation effects on pyrrolidine ring puckering and pyran-2-one planarity .
- Validate using variable-temperature NMR to experimentally map energy barriers for conformational interconversion .
Q. How can structure-activity relationship (SAR) studies isolate the contributions of the indole carbonyl group versus the pyran-2-one oxygen to biological activity?
- Methodology :
- Synthesize analogs with selective substitutions: (a) Replace indole-2-carbonyl with non-carbonyl groups (e.g., methyl), and (b) modify the pyran-2-one oxygen to sulfur or nitrogen.
- Test bioactivity in cellular assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, logP) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous versus organic solvents?
- Methodology :
- Replicate solubility studies using standardized protocols (e.g., shake-flask method) under controlled ionic strength and temperature.
- Compare with computational solubility predictions (e.g., COSMO-RS) to identify outliers caused by polymorphic forms or aggregation .
Experimental Design Considerations
Q. What statistical approaches are suitable for optimizing reaction yields in multi-step syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
